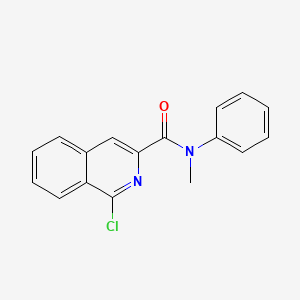
1-chloro-N-methyl-N-phenylisoquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-chloro-N-methyl-N-phenylisoquinoline-3-carboxamide is a chemical compound that has gained significant interest in scientific research for its potential applications in medicinal chemistry. This compound belongs to the class of isoquinoline derivatives and has been synthesized through various methods. In
Wissenschaftliche Forschungsanwendungen
1-chloro-N-methyl-N-phenylisoquinoline-3-carboxamide has shown potential applications in medicinal chemistry. It has been investigated as a potential inhibitor of various enzymes, including acetylcholinesterase, carbonic anhydrase, and butyrylcholinesterase. Inhibition of these enzymes has been linked to the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, 1-chloro-N-methyl-N-phenylisoquinoline-3-carboxamide has been studied for its potential antitumor and anti-inflammatory activities.
Wirkmechanismus
The mechanism of action of 1-chloro-N-methyl-N-phenylisoquinoline-3-carboxamide is not fully understood. However, it has been suggested that its inhibitory activity on enzymes such as acetylcholinesterase and carbonic anhydrase may be due to its ability to bind to the active site of these enzymes. This binding prevents the substrate from binding to the enzyme and inhibits the enzyme's activity.
Biochemical and Physiological Effects
Studies have shown that 1-chloro-N-methyl-N-phenylisoquinoline-3-carboxamide has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. Additionally, it has been found to reduce inflammation in animal models of inflammatory diseases. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-chloro-N-methyl-N-phenylisoquinoline-3-carboxamide in lab experiments is its high yield of synthesis. Additionally, it has shown potential applications in medicinal chemistry, making it a promising compound for drug development. However, one limitation is the lack of understanding of its mechanism of action and its potential side effects.
Zukünftige Richtungen
There are several future directions for research on 1-chloro-N-methyl-N-phenylisoquinoline-3-carboxamide. One direction is to further investigate its potential as an inhibitor of enzymes involved in neurodegenerative diseases. Another direction is to study its potential antitumor and anti-inflammatory activities in more depth. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound and its potential side effects.
Conclusion
In conclusion, 1-chloro-N-methyl-N-phenylisoquinoline-3-carboxamide is a promising compound for scientific research in medicinal chemistry. Its high yield of synthesis and potential applications in the treatment of neurodegenerative diseases, cancer, and inflammatory diseases make it a compound of interest. However, more research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential side effects.
Synthesemethoden
The synthesis of 1-chloro-N-methyl-N-phenylisoquinoline-3-carboxamide has been achieved through various methods. One of the most commonly used methods is the reaction between N-methyl-N-phenyl-2,3-dihydro-1H-isoquinoline-3-carboxamide and thionyl chloride in the presence of triethylamine. This reaction results in the formation of 1-chloro-N-methyl-N-phenylisoquinoline-3-carboxamide with a yield of over 80%. Other methods include the reaction between N-methyl-N-phenyl-2,3-dihydro-1H-isoquinoline-3-carboxamide and phosphoryl chloride or phosphorus pentachloride.
Eigenschaften
IUPAC Name |
1-chloro-N-methyl-N-phenylisoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O/c1-20(13-8-3-2-4-9-13)17(21)15-11-12-7-5-6-10-14(12)16(18)19-15/h2-11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEYDFSBWDSPCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC3=CC=CC=C3C(=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-chloro-N-methyl-N-phenylisoquinoline-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-((2,4-dimethoxyphenyl)carbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2371619.png)
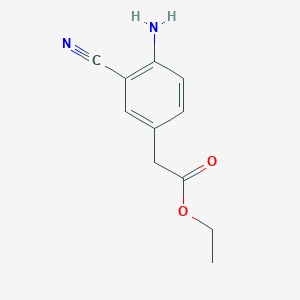
![3-Chloro-5-methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B2371625.png)
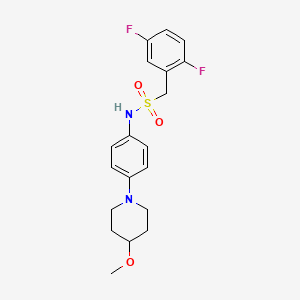
![8-cyclohexyl-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2371628.png)
![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorobenzyl)acetamide](/img/structure/B2371629.png)
![N-(2-(furan-2-yl)-2-hydroxypropyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2371631.png)
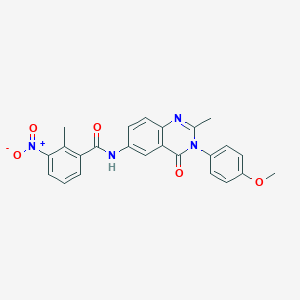
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2371634.png)

![2,5-dichloro-4-methoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide](/img/structure/B2371638.png)
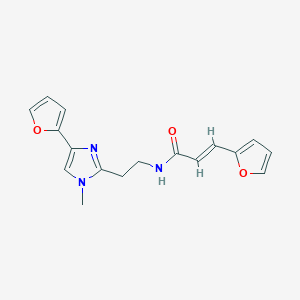
![4-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-5-methyl-1,2-oxazole](/img/structure/B2371641.png)